molecular formula C8H14N2O2 B6306691 Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate CAS No. 1949805-97-3

Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate

Cat. No.: B6306691
CAS No.: 1949805-97-3
M. Wt: 170.21 g/mol
InChI Key: RLRYTKFSHUYLCU-RNFRBKRXSA-N
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Description

Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate is a chemical compound with the molecular formula C8H14N2O2. It is commonly used as an intermediate in pharmaceutical and biochemical research. This compound plays a crucial role in organic synthesis, serving as a catalyst or reaction intermediate in the creation of new drugs and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate typically involves the reaction of prop-2-en-1-yl isocyanate with (1R,2R)-2-aminocyclobutanol under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to ensure the reaction proceeds smoothly .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The process is optimized to maximize yield and minimize impurities. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate is widely used in scientific research, including:

    Chemistry: As a building block in organic synthesis for creating complex molecules.

    Biology: Used in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as an intermediate in drug synthesis.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism by which Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways. The compound’s structure allows it to bind to active sites on enzymes, altering their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate is unique due to its specific structural features, such as the presence of a cyclobutyl ring and an allyl group. These features confer distinct reactivity and binding properties, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

prop-2-enyl N-[(1R,2R)-2-aminocyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-2-5-12-8(11)10-7-4-3-6(7)9/h2,6-7H,1,3-5,9H2,(H,10,11)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRYTKFSHUYLCU-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1CCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N[C@@H]1CC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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